5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a thiazole ring, an isoxazole ring, and a naphthalene moiety
Mechanism of Action
Thiazoles
are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the formation of the isoxazole ring, followed by α-bromination of the acetyl group, thiazole ring formation, and finally, the attachment of the carboxamide group . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to increase reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions could introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Industry: It can be used in the development of new materials with specific electronic or photonic properties
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
What sets 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound consists of three distinct moieties: an isoxazole , a thiazole , and a naphthalene ring. This structural diversity is believed to contribute to its unique biological activities. The molecular formula is C18H13N3O2S, with a molecular weight of approximately 335.4 g/mol .
1. Anticancer Activity
Research indicates that compounds with similar structural frameworks often exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce cytotoxic effects against various cancer cell lines. The specific activity of this compound has been investigated through various in vitro studies.
Case Study:
In a study examining the effects of thiazole derivatives on cancer cell viability, it was found that certain derivatives could decrease the viability of Caco-2 cells significantly (39.8% compared to untreated controls) . This suggests that the thiazole component may play a crucial role in mediating anticancer effects.
2. Anti-inflammatory Activity
Thiazole derivatives are also noted for their ability to modulate inflammatory responses. The anti-inflammatory potential of this compound may be linked to its structural components, which can influence signaling pathways involved in inflammation.
Mechanism:
The compound's interaction with specific enzymes or receptors involved in inflammatory pathways is a subject of ongoing research. Techniques such as molecular docking and fluorescence spectroscopy are employed to elucidate these interactions, providing insights into its pharmacological profile .
3. Antimicrobial Activity
The antimicrobial properties of this compound are supported by its structural similarity to other known antimicrobial agents. Thiazoles have been recognized for their effectiveness against various bacterial strains and fungi.
Research Findings:
In comparative studies, thiazole derivatives demonstrated notable antibacterial activity against Gram-negative bacteria, highlighting their potential as therapeutic agents . The unique combination of the isoxazole and thiazole rings may enhance the compound's efficacy against microbial targets.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Notable Activity |
---|---|---|
5-Methylisoxazole | Structure | Antimicrobial properties |
Thiazole derivatives | Structure | Anti-inflammatory effects |
Naphthalene derivatives | Structure | Anticancer activity |
This table illustrates how the structural components contribute to diverse biological activities, suggesting that this compound may exhibit synergistic effects not seen in simpler analogs .
The mechanisms underlying the biological activities of this compound involve:
1. Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer cell proliferation or inflammatory responses.
2. Receptor Binding: Binding affinities to various biological receptors can modulate cellular signaling pathways.
3. Cytotoxic Effects: Inducing apoptosis in cancer cells through various biochemical pathways is a key mechanism observed in related compounds .
Properties
IUPAC Name |
5-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-9-15(21-23-11)17(22)20-18-19-16(10-24-18)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXOXSMBLLIMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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